molecular formula C16H15BrO2 B8648033 2-Bromo-1-(4-methoxyphenyl)-3-phenylpropan-1-one CAS No. 106511-71-1

2-Bromo-1-(4-methoxyphenyl)-3-phenylpropan-1-one

Cat. No. B8648033
CAS RN: 106511-71-1
M. Wt: 319.19 g/mol
InChI Key: ZJLDBJCNGSWVDV-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-methoxyphenyl)-3-phenylpropan-1-one is a useful research compound. Its molecular formula is C16H15BrO2 and its molecular weight is 319.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-1-(4-methoxyphenyl)-3-phenylpropan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1-(4-methoxyphenyl)-3-phenylpropan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

106511-71-1

Product Name

2-Bromo-1-(4-methoxyphenyl)-3-phenylpropan-1-one

Molecular Formula

C16H15BrO2

Molecular Weight

319.19 g/mol

IUPAC Name

2-bromo-1-(4-methoxyphenyl)-3-phenylpropan-1-one

InChI

InChI=1S/C16H15BrO2/c1-19-14-9-7-13(8-10-14)16(18)15(17)11-12-5-3-2-4-6-12/h2-10,15H,11H2,1H3

InChI Key

ZJLDBJCNGSWVDV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(CC2=CC=CC=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 500 ml three-necked flask equipped with a thermometer were added 23.0 g (95.7 mmol) 1-(4-methoxy-phenyl)-3-phenyl-propan-1-one prepared in the step 2, 0.30 g (2.25 mmol) anhydrous AlCl3 and 150 ml chloroform, the resulting mixture was agitated, upon the completion of the dissolution, to the mixture was added dropwise a bromide dissolved in 30 ml chloroform maintaining at 5-10° C. in an ice-bath, the dripping was controlled to make the color of bromide disappear quickly. Upon the completion of addition, the mixture was agitated at room temperature for 30 minutes, and then placed into a separating funnel, washed with water, then with saturated aqueous sodium bicarbonate solution, and then with water, dried over anhydrous sodium sulfate, filtrated and concentrated under a reduced pressure to a obtain a crude product, which was subjected to a silica gel column chromatography eluted with petroleum ether/ethyl acetate (13:1) to obtain a 28.7 g colorless liquid product, which was recrystallized with anhydrous ethanol to obtain a white solid in a yield of 93.9%, mp: 57-58□. 1H-NMR (CDCl3, 400 MHz) δ: 3.34 (1H, dd, J=14.28, 7.00 Hz), 3.66 (1H, dd, J=14.28, 7.00 Hz), 3.13 (3H, s, OCH3), 5.29 (1H, t, J=7.32 Hz, CHBr), 6.91 (2H, d, J=9.00 Hz, ArH), 7.18˜7.32 (5H, m, ArH), 7.94 (2H, d, J=9.00 Hz, ArH); ESI-MS m/e (%): 320.8 (M+1, 100), 239.2 (M-Br, 18).
Quantity
23 g
Type
reactant
Reaction Step One
Name
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five
Yield
93.9%

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